4-Phenoxybutyl chloride

描述

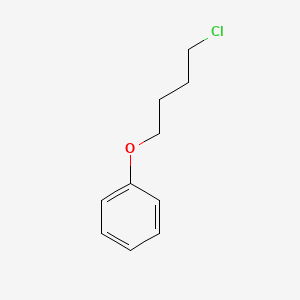

It is a clear, slightly yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its phenoxy group attached to a butyl chain, which is further connected to a chlorine atom.

准备方法

Synthetic Routes and Reaction Conditions: 4-Phenoxybutyl chloride can be synthesized through the reaction of 4-chlorobutanol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with a suitable solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to achieve the desired purity level .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

科学研究应用

Medicinal Chemistry

4-Phenoxybutyl chloride has garnered attention in medicinal chemistry due to its reactivity as an alkylating agent. The chlorine atom in the compound can readily participate in nucleophilic substitution reactions, allowing for the introduction of the phenoxybutyl moiety into various biological molecules.

Case Study: Kv1.3 Channel Blockers

A significant application of this compound is in the development of Kv1.3 potassium channel blockers. Research has demonstrated that compounds synthesized from this compound exhibit potent inhibitory effects on Kv1.3 channels, which are implicated in autoimmune diseases. For instance, one study synthesized 5-(4-phenoxybutoxy)psoralen (PAP-1), which showed an IC of 2 nM against Kv1.3, significantly outperforming other known blockers. This compound also displayed selectivity over other potassium channels, suggesting potential therapeutic applications for treating conditions like multiple sclerosis and type-1 diabetes .

Synthesis of Ionic Liquids

Another notable application involves the synthesis of ionic liquids derived from this compound. These ionic liquids have been investigated for their potential use as corrosion inhibitors for mild steel in acidic environments. A study highlighted a green ultrasound-assisted synthesis method for producing 1-benzyl-3-(4-phenoxybutyl) imidazolium-based ionic liquids, demonstrating their effectiveness as environmentally friendly corrosion inhibitors .

Material Science

In material science, this compound is employed to create new polymeric materials with enhanced properties. It can be utilized to modify existing polymers or synthesize novel copolymers that exhibit improved mechanical and thermal characteristics.

Case Study: Biodegradable Polymers

Research into polyhydroxyalkanoate (PHA) copolymers has shown that incorporating 4-hydroxybutyrate units can yield materials with desirable properties for medical applications. These biodegradable polymers have been demonstrated to be biocompatible and suitable for use in tissue engineering and wound care . The integration of this compound into such systems could further enhance their functionality.

Organic Synthesis

The compound serves as a crucial intermediate in various organic synthesis pathways. It can be transformed through nucleophilic substitution reactions with amines, alcohols, and thiols to produce a variety of derivatives useful in pharmaceuticals and agrochemicals.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | Various substituted phenoxybutyl derivatives |

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced products |

作用机制

The mechanism of action of 4-Phenoxybutyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various synthetic applications where it can introduce the phenoxybutyl group into target molecules .

相似化合物的比较

- 4-Chlorobutyl phenyl ether

- 1-Chloro-4-phenoxybutane

- 4-Chloro-1-phenoxybutane

Comparison: 4-Phenoxybutyl chloride is unique due to its specific structure, which combines a phenoxy group with a butyl chain and a chlorine atom. This combination provides distinct reactivity and properties compared to other similar compounds. For instance, while 4-chlorobutyl phenyl ether shares a similar structure, the presence of the phenoxy group in this compound enhances its reactivity in nucleophilic substitution reactions .

生物活性

4-Phenoxybutyl chloride (C10H13Cl) is an organochloride compound with potential biological activities that have been the focus of various research studies. This article explores its biological activity, including its antiviral and antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H13Cl

Molecular Weight: 168.66 g/mol

CAS Registry Number: 4830-93-7

IUPAC Name: 4-chlorobutylbenzene

The compound consists of a phenoxy group attached to a butyl chloride moiety, contributing to its unique biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of phenylalanine have shown promise as HIV-1 capsid (CA) inhibitors. The activity of these compounds was measured using EC50 values, which indicate the concentration required to inhibit viral replication by 50%.

| Compound | EC50 Value (μM) | Activity Description |

|---|---|---|

| PF74 | 3.13 | Strong inhibitor |

| 6a-9 | 12.19 | Comparable potency |

| 6b-10 | 9.56 | Best among derivatives |

The SAR analysis revealed that modifications on the phenyl ring significantly affect antiviral potency. Substitutions such as fluorine atoms were found beneficial for enhancing activity, while aliphatic groups often reduced efficacy .

Antibacterial Activity

Research has also investigated the antibacterial properties of compounds similar to this compound. A notable study focused on N-(thiazol-2-yl)benzenesulfonamide derivatives, which demonstrated variable antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Species | MIC90 (μg/mL) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | 3.9 | Positive | Spherical |

| Achromobacter xylosoxidans | 3.9 | Negative | Rod-shaped |

| Escherichia coli ATCC 25922 | Not active | Negative | Rod-shaped |

The results indicated that while some derivatives exhibited strong antibacterial effects, others were ineffective against certain strains like E. coli, which may be attributed to resistance mechanisms .

Case Studies and Research Findings

-

Antiviral Compound Development:

A study synthesized a series of phenylalanine derivatives and evaluated their antiviral activities against HIV-1. The findings indicated that specific substitutions on the aromatic ring could enhance binding affinity to the CA protein, leading to increased antiviral potency . -

Antibacterial Mechanisms:

Another investigation explored the mechanisms of action for sulfonamide-based compounds when complexed with cell-penetrating peptides. The study revealed that these complexes could disrupt bacterial membranes more effectively than the individual components alone, suggesting a synergistic effect in enhancing antibacterial activity .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-phenoxybutyl chloride in laboratory settings?

- Methodological Guidance : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood with proper ventilation to avoid inhalation. Implement a chemical hygiene plan, including immediate removal of contaminated clothing and thorough handwashing after use . Store in a locked, cool, dry area away from oxidizing agents and bases, following OSHA HazCom 2012 standards .

Q. How can researchers verify the purity of this compound, and what analytical techniques are suitable?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98% recommended for synthetic applications) .

- NMR : Confirm structural integrity via H NMR (e.g., characteristic peaks: δ 7.3–7.5 ppm for aromatic protons, δ 4.0–4.2 ppm for phenoxy-methylene groups) .

- Mass Spectrometry : Compare experimental m/z values (e.g., [M+H] = 200.07) with NIST reference data .

Q. What are the common synthetic routes for preparing this compound?

- Synthetic Strategies :

- Nucleophilic Substitution : React 4-phenoxybutanol with thionyl chloride (SOCl) in anhydrous dichloromethane at 0–5°C, followed by reflux for 2 hours. Purify via vacuum distillation (b.p. 120–125°C at 15 mmHg) .

- Safety Note : SOCl reactions require strict moisture control to avoid HCl gas release .

Advanced Research Questions

Q. How does this compound serve as an intermediate in agrochemical synthesis, and what mechanistic insights exist?

- Case Study : It is a precursor to fenothiocarb (acaricide), where the chloride undergoes nucleophilic substitution with dimethylcarbamothioate. DFT calculations suggest the reaction proceeds via an S2 mechanism, with steric hindrance from the phenoxy group influencing reaction kinetics .

- Experimental Optimization : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance yield (reported up to 85% under optimized conditions) .

Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved?

- Data Discrepancies :

- Solvent Effects : Conflicting yields in THF (60–75%) vs. DMF (80–90%) for alkylation reactions may arise from solvent polarity’s impact on transition-state stabilization.

- Resolution Strategy : Conduct kinetic studies under controlled conditions (e.g., in situ IR monitoring) to map reaction pathways .

- Controlled Experiment Design : Compare activation energies (ΔG) using Arrhenius plots across solvents to isolate solvent-specific effects .

Q. How can researchers mitigate side reactions (e.g., elimination or hydrolysis) during functionalization of this compound?

- Preventative Measures :

- Moisture Control : Use molecular sieves or inert gas purging to suppress hydrolysis to 4-phenoxybutanol .

- Temperature Modulation : Maintain reactions below 30°C to avoid β-elimination (e.g., forming 1-phenoxy-1-propene) .

- Additives : Introduce mild bases (e.g., KCO) to scavenge HCl and shift equilibrium toward substitution products .

属性

IUPAC Name |

4-chlorobutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXCPAVECBFBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181089 | |

| Record name | 4-Chlorobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-46-9 | |

| Record name | (4-Chlorobutoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2651-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002651469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2651-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。